molecular formula C8H11ClN2O2 B2976574 3-Amino-2-(methylamino)benzoic acid hydrochloride CAS No. 208772-21-8

3-Amino-2-(methylamino)benzoic acid hydrochloride

Cat. No.: B2976574
CAS No.: 208772-21-8
M. Wt: 202.64
InChI Key: MXLWIKGLKYBOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(methylamino)benzoic acid hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of benzoic acid, where the amino and methylamino groups are substituted at the 3 and 2 positions, respectively. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

    Mode of Action

    The mode of action would depend on the specific targets of the compound. It could potentially act as an agonist or antagonist, inhibitor or activator of its target .

    Biochemical Pathways

    Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. In general, amino acids and their derivatives are well absorbed and distributed throughout the body. They are metabolized by various enzymes and excreted in the urine .

    Result of Action

    The molecular and cellular effects would depend on the specific targets and mode of action of the compound .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(methylamino)benzoic acid hydrochloride typically involves the methylation of 3-amino-2-methylbenzoic acid. One common method includes the reaction of 3-amino-2-methylbenzoic acid with methylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale methylation processes using methylamine and 3-amino-2-methylbenzoic acid as starting materials. The reaction is carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(methylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-2-(methylamino)benzoic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(methylamino)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-amino-2-(methylamino)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-10-7-5(8(11)12)3-2-4-6(7)9;/h2-4,10H,9H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLWIKGLKYBOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.